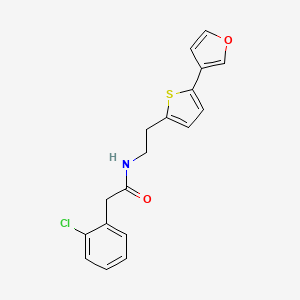![molecular formula C16H18N4OS B2659538 4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105204-83-8](/img/structure/B2659538.png)
4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by functionalization to introduce the isopropyl, methoxyphenyl, and methylthio groups.
-
Formation of the Pyrazolo[3,4-d]pyridazine Core:
Starting Materials: Hydrazine derivatives and pyridazine precursors.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often requiring heating.
-
Functionalization Steps:
Isopropyl Group Introduction: Alkylation reactions using isopropyl halides.
Methoxyphenyl Group Introduction: Electrophilic aromatic substitution or cross-coupling reactions.
Methylthio Group Introduction: Thiolation reactions using methylthiolating agents.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyrazolo[3,4-d]pyridazine core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, or nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemical Research: Used as a probe to study enzyme interactions and molecular pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
作用机制
The mechanism of action of 4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX), lipoxygenase (LOX).
Receptors: G-protein coupled receptors (GPCRs), nuclear receptors.
相似化合物的比较
4-Isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine: Lacks the methylthio group.
1-(2-Methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine: Lacks the isopropyl group.
4-Isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine: Lacks the methoxyphenyl group.
Uniqueness: The presence of all three functional groups (isopropyl, methoxyphenyl, and methylthio) in 4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine imparts unique chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
属性
IUPAC Name |
1-(2-methoxyphenyl)-7-methylsulfanyl-4-propan-2-ylpyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-10(2)14-11-9-17-20(15(11)16(22-4)19-18-14)12-7-5-6-8-13(12)21-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARECAYSJFPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
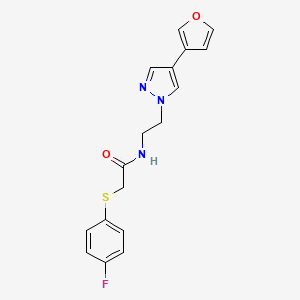
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)
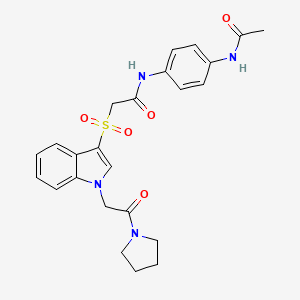
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)
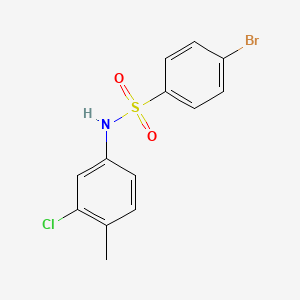
![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)
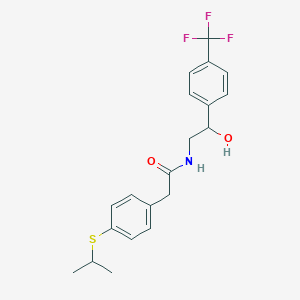
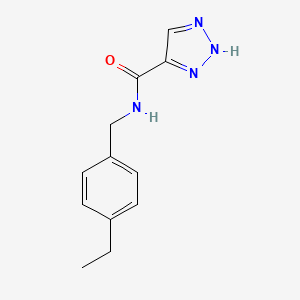
![N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2659469.png)
![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)
![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2659474.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2659475.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)
